5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-4-5(11-7(3)9)2-6(12)10-4/h1H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBELRPLQLMBTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC(=C(C=C2NC1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442740 | |
| Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136888-26-1 | |
| Record name | 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe cyclization step often involves the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrrolo[3,2-b]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can significantly improve the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of amine-substituted pyrrolo[3,2-b]pyridines .
Scientific Research Applications
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry: The compound is utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5,6-dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the protein’s function, depending on the nature of the binding .
Comparison with Similar Compounds
Key Observations:
Halogen Type and Position :
- Bromine substitution (e.g., 6-Bromo analog) increases molecular weight and may enhance electrophilic reactivity for cross-coupling reactions .
- Dichloro analogs (e.g., 5,6- vs. 4,6-dichloro) exhibit distinct electronic properties due to varying inductive effects on the aromatic system .
Ring Fusion: Pyrrolo[3,2-b]pyridinones (target) vs. pyrrolo[2,3-b]pyridinones () differ in ring fusion, altering π-orbital overlap and steric accessibility .
Physicochemical Properties
- Solubility: Dichloro derivatives generally exhibit lower aqueous solubility compared to mono-halogenated analogs due to increased hydrophobicity .
- Stability : The 5,6-dichloro configuration enhances thermal stability, as evidenced by its use in high-temperature synthetic routes (e.g., reflux conditions) .
Biological Activity
Overview
5,6-Dichloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound noted for its significant biological activities, particularly in medicinal chemistry. This compound features a unique pyrrolo[3,2-b]pyridine core structure with chlorine substitutions at the 5 and 6 positions, which enhance its pharmacological properties. The compound has been extensively studied for its interactions with various biological targets, particularly growth factor receptors.
The primary mechanism of action for this compound involves its inhibition of Fibroblast Growth Factor Receptors (FGFRs) . The compound demonstrates potent inhibitory effects on FGFR1, FGFR2, and FGFR3, which are implicated in several oncogenic processes. The inhibition of these receptors disrupts key signaling pathways including:
- RAS–MEK–ERK
- Phospholipase C gamma (PLCγ)
- Phosphoinositide 3-kinase (PI3K)–Akt
These pathways are critical for cell proliferation and survival, making FGFR inhibitors potential candidates for cancer therapy.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can effectively inhibit the growth of various cancer cell lines. For instance:
- Cell Line Studies : The compound has been tested against multiple cancer cell lines with promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung cancer) | 1.5 | |
| MCF7 (Breast cancer) | 0.9 | |
| HeLa (Cervical cancer) | 2.0 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications to the chlorine substituents or the core structure can significantly alter its potency and selectivity towards FGFRs. Studies have established a correlation between the degree of substitution and the resulting biological activity.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial activity of various pyrrole derivatives, including this compound. It was found to exhibit notable activity against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Control (Isoniazid) |
|---|---|---|
| This compound | 12.5 | 0.25 |
| Triclosan | 10 | - |
This indicates its potential as a lead compound for developing new antimicrobial agents.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization reactions using strong bases such as sodium hydride or potassium tert-butoxide under controlled conditions to form the pyrrolo[3,2-b]pyridine ring system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
